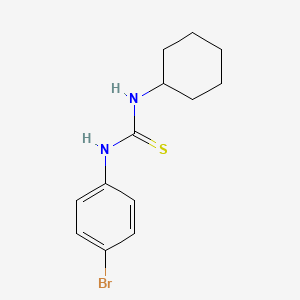
N-(4-bromophenyl)-N'-cyclohexylthiourea
Descripción general
Descripción
N-(4-bromophenyl)-N'-cyclohexylthiourea, commonly known as Br-PCT or BCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Br-PCT is a thiourea derivative that has been synthesized through different methods and has been found to have diverse biological activities.
Mecanismo De Acción
The mechanism of action of Br-PCT is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. Br-PCT has been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. It also inhibits the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects
Br-PCT has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and reduce inflammation. Br-PCT has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Br-PCT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its low water solubility can make it difficult to use in some experiments. Additionally, Br-PCT is a toxic compound and should be handled with care in the lab.
Direcciones Futuras
There are several future directions for the research of Br-PCT. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is the development of novel synthesis methods for Br-PCT, which can improve its yield and purity. Additionally, the use of Br-PCT as a probe to study the activity of enzymes and proteins involved in cell growth and replication is an exciting area for future research.
Conclusion
In conclusion, Br-PCT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Br-PCT as a therapeutic agent and to develop novel synthesis methods.
Métodos De Síntesis
Br-PCT can be synthesized through different methods, including the reaction between 4-bromobenzenamine and cyclohexylisothiocyanate in the presence of a base. Another method involves the reaction between 4-bromobenzenamine and cyclohexylamine followed by the reaction with carbon disulfide and sodium hydroxide. The synthesis method used depends on the desired purity and yield of the compound.
Aplicaciones Científicas De Investigación
Br-PCT has been found to have various biological activities, including anticancer, antitumor, and antiviral properties. Studies have shown that Br-PCT can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, Br-PCT has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQCIQWYBOPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959845 | |
| Record name | N-(4-Bromophenyl)-N'-cyclohexylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39007-00-6 | |
| Record name | NSC131964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-N'-cyclohexylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



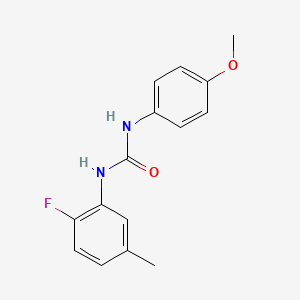
![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
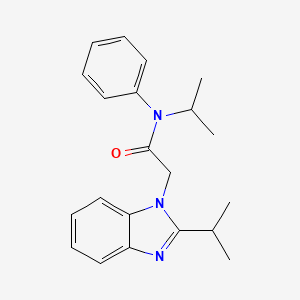

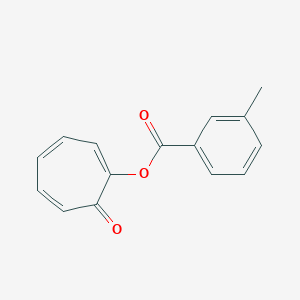
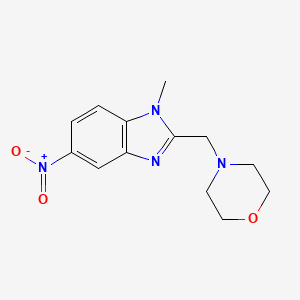
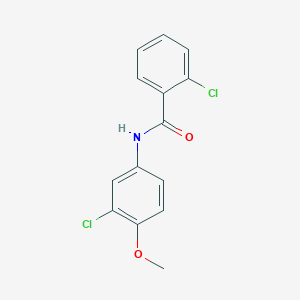
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)